![molecular formula C16H15N3O4 B5173715 ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate](/img/structure/B5173715.png)
ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate, also known as EPPBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPBA belongs to the class of pyridine-based compounds and has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation.
Biochemical and Physiological Effects:
ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the activity of specific enzymes such as histone deacetylases, which play a crucial role in cancer cell growth and neurodegeneration. ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has also been shown to modulate specific signaling pathways such as the NF-κB pathway, which is involved in inflammation.
Advantages and Limitations for Lab Experiments
Ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has several advantages and limitations when used in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects at low concentrations. However, ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate is also relatively unstable and has a short half-life, which can make it challenging to work with in lab experiments.
Future Directions
The potential therapeutic applications of ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate are still being explored, and there are several future directions that researchers can take. One potential direction is to further investigate the compound's anti-cancer properties and explore its potential as a chemotherapeutic agent. Another direction is to investigate the compound's neuroprotective properties and explore its potential as a therapeutic agent for neurodegenerative diseases. Additionally, researchers can explore the compound's anti-inflammatory properties and investigate its potential as a therapeutic agent for inflammatory diseases.
Synthesis Methods
Ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of 2-pyridinecarboxylic acid with acetic anhydride, followed by the reaction of the resulting product with ethyl 4-aminobenzoate. The final product is obtained through the reaction of the intermediate product with oxalyl chloride.
Scientific Research Applications
Ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. The compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has also been found to possess neuroprotective properties, which make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has been shown to possess anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
ethyl 4-[[2-oxo-2-(pyridin-2-ylamino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-2-23-16(22)11-6-8-12(9-7-11)18-14(20)15(21)19-13-5-3-4-10-17-13/h3-10H,2H2,1H3,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBPBMQACAVONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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